molecular formula C9H14Br2O4 B3161448 Diethyl 2,4-dibromopentanedioate CAS No. 870-78-0

Diethyl 2,4-dibromopentanedioate

Cat. No. B3161448
CAS RN: 870-78-0
M. Wt: 346.01 g/mol
InChI Key: DUSLEJGELFKEAS-UHFFFAOYSA-N
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Description

Diethyl 2,4-dibromopentanedioate is an organic compound with the chemical formula C9H14Br2O4 . It is a colorless to light yellow liquid .


Synthesis Analysis

This compound is generally synthesized by reacting 2,4-dibromoglutaric acid with absolute ethanol in the presence of acetic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, 2 bromine atoms, and 4 oxygen atoms . The molecular weight is 346.01 .


Chemical Reactions Analysis

This compound is widely used in chemical synthesis. It can be used as an important intermediate in organic synthesis for the synthesis of various organic compounds . For example, it can be used in the preparation of pharmaceutically active compounds or as a reactant in the synthesis of multifunctional molecules .


Physical And Chemical Properties Analysis

This compound has a boiling point of 163-164 °C (Press: 11 Torr) and a density of 1.6042 g/cm3 . It is volatile at room temperature and has a lower boiling point and melting point . It is soluble in organic solvents such as ether, acetone, and alcohol .

Scientific Research Applications

Synthesis and Chemical Interactions

Diethyl 2,4-dibromopentanedioate serves as an important intermediate in various chemical synthesis processes. For instance, it is utilized in the synthesis of 1,3-Acetone Dicarboxylic Acid derivatives, which are significant for drug synthesis. An example includes the conversion of anhydrous citric acid into diethyl 3-oxopentanedioate, followed by a reduction process to produce diethyl 3-hydroxypentanedioate with high yield and purity (Yang-ling, 2008). Additionally, this compound reacts with sodium acetate and dimethyl trithiocarbonate to yield methyl-β,β′-dicarbonyldithiocarboxylate derivatives (Oliva, Molinari, & Sanchez, 1998).

Biological and Material Science Applications

In biological applications, diethyl 2-acetylamino-2-methylpropanedioate, a related compound, has been used in conjunction with hydrophobic vitamin B12 for carbon-skeleton rearrangement studies in membrane environments (Murakami, Hisaeda, Ogawa, & Ohno, 1995). In material sciences, the compound 2,4-diethyl-1,5-pentanediol, a derivative, has been utilized in the synthesis of new polyurethane materials, demonstrating enhanced hydrolysis resistance and mechanical properties (Murata, Nakajima, Tsuzaki, Yasuda, & Kato, 1998).

Industrial and Miscellaneous Applications

This compound and its derivatives find usage in various industrial applications, such as in the rapid synthesis of molecules like diethyl 2-((4-nitroanilino) methylene)malonate, which serves as a precursor in the multistage synthesis of quinoline derivatives with biological activities (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018). Furthermore, derivatives of this compound have been investigated for their antituberculosis activity, indicating their potential in medicinal chemistry (Ju, Hongguang, & Jiufu, 2015).

Safety and Hazards

When using and operating Diethyl 2,4-dibromopentanedioate, it is necessary to provide good ventilation during operation and avoid contact with open flames and other fire sources . It is also important to wear appropriate personal protective equipment such as protective gloves and goggles . In case of aspiration or skin contact, wash immediately and seek medical attention .

Mechanism of Action

Mode of Action

It can be used in the preparation of pharmaceutically active compounds or as a reactant in the synthesis of multifunctional molecules .

Result of Action

It is known to be used in the synthesis of various organic compounds, including those with pharmaceutical activity

Action Environment

During storage, it should be sealed and protected from light, and avoid contact with oxidants or strong acids .

properties

IUPAC Name

diethyl 2,4-dibromopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Br2O4/c1-3-14-8(12)6(10)5-7(11)9(13)15-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLEJGELFKEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)OCC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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